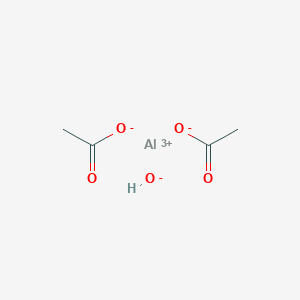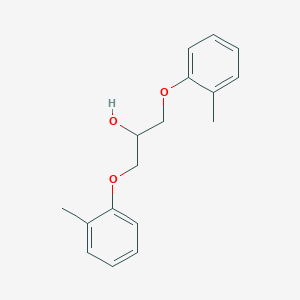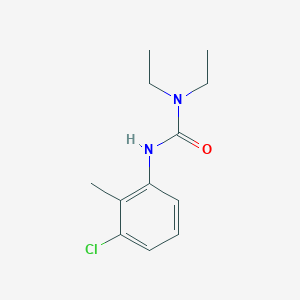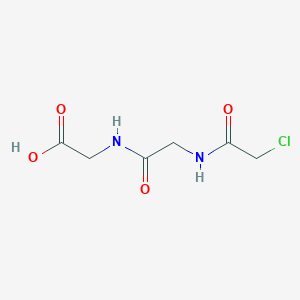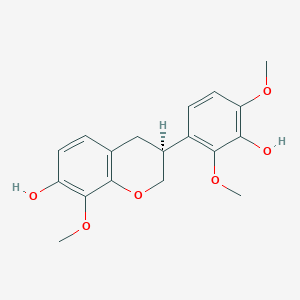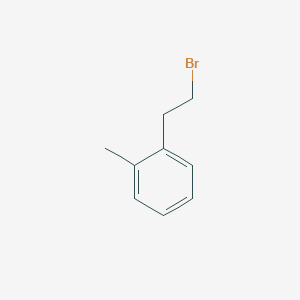
1-(2-Bromoethyl)-2-methylbenzene
Übersicht
Beschreibung
1-(2-Bromoethyl)-2-methylbenzene is a brominated aromatic compound that is structurally characterized by a benzene ring substituted with a bromoethyl group and a methyl group. This compound is of interest in organic chemistry due to its potential as a building block for various chemical syntheses and transformations.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through several methods. For instance, 1,2-dibromobenzenes, which are closely related to 1-(2-Bromoethyl)-2-methylbenzene, can be synthesized using regioselective bromination, ortho-metalation, and halogen/metal permutations . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination, which could be adapted for the synthesis of 1-(2-Bromoethyl)-2-methylbenzene by modifying the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, with various substituents influencing the overall geometry and interactions within the crystal lattice. For example, X-ray structure determinations of bromo- and bromomethyl-substituted benzenes reveal a range of interactions, including Br···Br, C-H···Br, and C-Br···π, which contribute to the stability and packing of the molecules in the solid state . These interactions are crucial for understanding the molecular structure of 1-(2-Bromoethyl)-2-methylbenzene.
Chemical Reactions Analysis
Brominated benzene derivatives are versatile in chemical reactions. For example, 1-bromo-2-(cyclopropylidenemethyl)benzene participates in palladium-catalyzed domino reactions with 2-alkynylbenzenamine to produce complex polycyclic structures . Similarly, 1-(2-Bromoethyl)-2-methylbenzene could potentially undergo similar palladium-catalyzed reactions, given the presence of the bromoethyl group which can act as a leaving group or reactant in coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of bromine atoms significantly affects the density, boiling point, and reactivity of these compounds. For example, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane shows that the bromobenzene ring forms specific angles with other parts of the molecule, which could impact the compound's physical properties . Although the exact properties of 1-(2-Bromoethyl)-2-methylbenzene are not detailed in the provided papers, similar compounds exhibit weak intermolecular interactions such as C-H···π and π-π stacking, which can affect their melting points and solubility .
Wissenschaftliche Forschungsanwendungen
Thermochemistry of Halogen-Substituted Methylbenzenes : This study investigated the vapor pressures, vaporization, fusion, and sublimation enthalpies of several bromo- and iodo-substituted methylbenzenes, including 1-bromo-2-methylbenzene. It also involved quantum-chemical methods for calculating gas-phase enthalpies of formation, providing insights into the thermochemical properties of these compounds (Verevkin et al., 2015).
Synthesis of Hydrocarbons : In a research focused on chemical synthesis, the use of bromobenzene, a compound related to 1-(2-Bromoethyl)-2-methylbenzene, was explored for synthesizing hydrocarbons with potential applications in various chemical processes (Wittig, 1980).
Liquid-phase Oxidation of Methylbenzenes : This paper discusses the oxidation of methylbenzenes, including bromo-substituted variants, in the presence of a cobalt-copper-bromide system. The study is significant for understanding the reactivity and potential applications of these compounds in oxidation reactions (Okada & Kamiya, 1981).
Quinonoid-Bridged Dinuclear Complexes : Research on 2,5-bis[2-(methylthio)anilino]-1,4-benzoquinone, a related compound, provides insights into the reactivity of halogen-substituted methylbenzenes in the context of organometallic chemistry and potential applications in materials science (Sommer et al., 2013).
Substituent-Induced Reactivity : A study on the effects of substituents in halogen-substituted methylbenzenes reveals insights into the reactivity and potential chemical applications of these compounds (Sommer et al., 2013).
Halogenation of Methylbenzenes : A study explores the halogenation of methylbenzenes, which can provide insights into the chemical behavior and potential synthetic applications of 1-(2-Bromoethyl)-2-methylbenzene (Bovonsombat & Mcnelis, 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXWZXNXBNIAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373661 | |
| Record name | 1-(2-bromoethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-2-methylbenzene | |
CAS RN |
16793-90-1 | |
| Record name | 1-(2-bromoethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



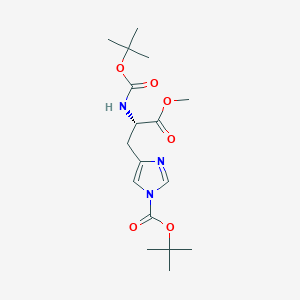
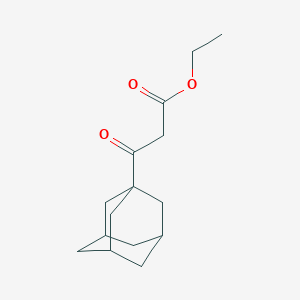

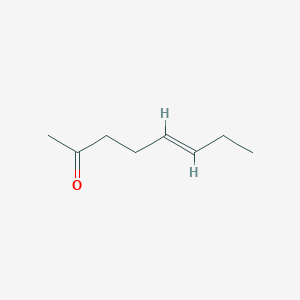
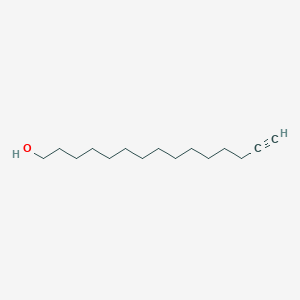
![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)


